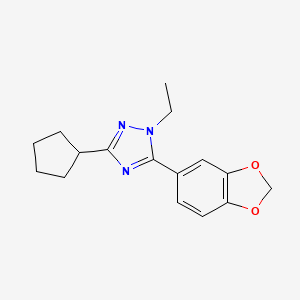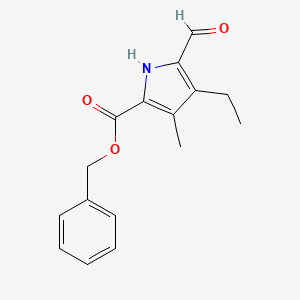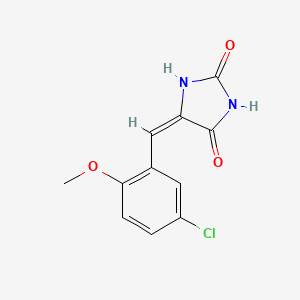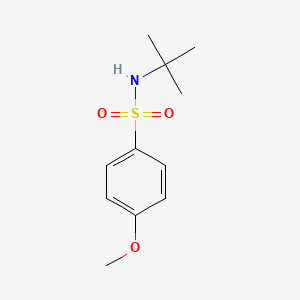
N-tert-butyl-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C11H17NO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with a tert-butyl group and a methoxy group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Mecanismo De Acción
Target of Action
It’s known that sulfonamides generally act as inhibitors of enzymes, particularly those involved in the synthesis of folic acid in bacteria .
Mode of Action
By binding to the enzyme’s active site, they prevent PABA from binding, thus inhibiting the enzyme and halting folic acid synthesis .
Biochemical Pathways
Pharmacokinetics
Sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
By inhibiting folic acid synthesis, sulfonamides can halt bacterial growth and proliferation .
Action Environment
Environmental factors such as pH, temperature, and presence of other substances can influence the action, efficacy, and stability of N-tert-butyl-4-methoxybenzenesulfonamide .
Análisis Bioquímico
Biochemical Properties
N-tert-butyl-4-methoxybenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as ADAMTS7, a metalloprotease involved in the progression of atherosclerosis . The interaction between this compound and ADAMTS7 involves binding to the active site of the enzyme, thereby inhibiting its proteolytic activity. This inhibition can potentially slow down the progression of atherosclerosis by affecting the re-endothelialization of damaged arteries and the behavior of vascular smooth muscle cells .
Cellular Effects
This compound has been observed to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ADAMTS7, this compound can alter the signaling pathways involved in vascular remodeling and inflammation. This compound has also been shown to impact the expression of genes related to these pathways, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes like ADAMTS7. By binding to the active site of ADAMTS7, this compound inhibits the enzyme’s activity, preventing the proteolytic cleavage of its substrates. This inhibition can lead to reduced atherosclerotic plaque formation and improved vascular health . Additionally, this compound may influence other molecular targets, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory activity over extended periods. Long-term studies in vitro and in vivo have demonstrated sustained inhibition of ADAMTS7 activity, leading to prolonged beneficial effects on vascular health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ADAMTS7 activity without causing significant adverse effects. At higher doses, potential toxic effects may be observed, including alterations in liver and kidney function . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce various metabolites. These metabolites can affect metabolic flux and alter the levels of key metabolites involved in cellular processes . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that this compound is efficiently transported into cells, where it accumulates in the cytoplasm and nucleus . This distribution pattern is essential for its inhibitory effects on enzymes like ADAMTS7.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. In particular, this compound accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on enzymes and influences cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-tert-butyl-4-methoxybenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of p-methoxybenzenesulfonyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding this compound as the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield amine derivatives.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to produce the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using an alkoxide can yield an ether derivative.
Oxidation: Sulfonyl derivatives are formed.
Reduction: Amine derivatives are produced.
Aplicaciones Científicas De Investigación
N-tert-butyl-4-methoxybenzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in drug development, especially in designing sulfonamide-based pharmaceuticals.
Industry: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-butylbenzenesulfonamide: Lacks the methoxy group, resulting in different reactivity and applications.
N-methyl-4-methoxybenzenesulfonamide: Contains a methyl group instead of a tert-butyl group, affecting its steric properties and reactivity.
N-tert-butyl-4-chlorobenzenesulfonamide: Substitutes the methoxy group with a chlorine atom, leading to different chemical behavior.
Uniqueness
N-tert-butyl-4-methoxybenzenesulfonamide is unique due to the combination of the tert-butyl and methoxy groups, which confer specific steric and electronic properties. These features influence its reactivity and make it a valuable compound in various chemical transformations and applications .
Propiedades
IUPAC Name |
N-tert-butyl-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-11(2,3)12-16(13,14)10-7-5-9(15-4)6-8-10/h5-8,12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSCQSSLXIFXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(3-methylphenyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5504942.png)
![3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5504948.png)
![methyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate](/img/structure/B5504954.png)
![2-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5504961.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzothiophene-5-carboxamide](/img/structure/B5504968.png)
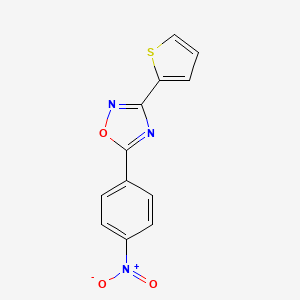
![2-(cyclopropylmethyl)-8-[3-(3,4-dimethylphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5504996.png)
![N-(2-methoxyethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5505001.png)
![2-(pyridin-4-ylmethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5505009.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5505013.png)
![4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5505020.png)
